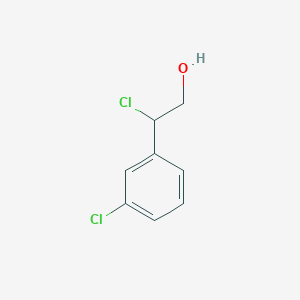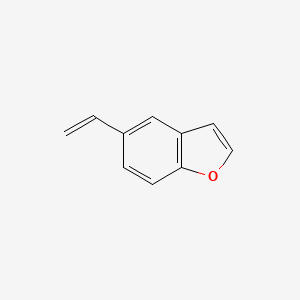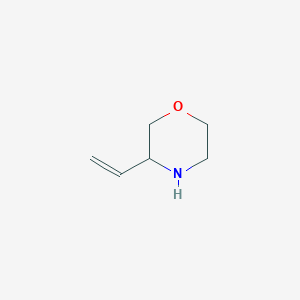
3-Vinylmorpholine
概要
説明
3-Vinylmorpholine is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the morpholine ring. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylmorpholine typically involves the vinylation of morpholine. One common method is the catalytic vinylation of morpholine with acetylene. This reaction is often carried out in the presence of a high-basicity system such as potassium hydroxide in dimethyl sulfoxide. The reaction conditions include atmospheric pressure and moderate temperatures to ensure optimal yield .
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using heterogeneous catalytic systems. For instance, nanostructured potassium hydroxide activated coal catalysts have been shown to be effective in promoting the vinylation process. This method not only enhances the efficiency of the reaction but also allows for better control over the product’s purity and yield .
化学反応の分析
Types of Reactions: 3-Vinylmorpholine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form ethylmorpholine derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Ethylmorpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
科学的研究の応用
3-Vinylmorpholine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Vinylmorpholine involves its interaction with various molecular targets. The vinyl group allows the compound to participate in a range of chemical reactions, enabling it to modify biological molecules and pathways. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This property is particularly useful in the development of pharmaceuticals and other biologically active compounds .
類似化合物との比較
- 2-Phenylmorpholine
- 3-Methylmorpholine
- 4-Ethylmorpholine
Comparison: 3-Vinylmorpholine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other morpholine derivatives. While compounds like 2-Phenylmorpholine and 3-Methylmorpholine are primarily used for their structural properties, this compound’s vinyl group allows for a broader range of chemical modifications and applications .
特性
IUPAC Name |
3-ethenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXWAFEPQBSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631268 | |
| Record name | 3-Ethenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148860-48-4 | |
| Record name | 3-Ethenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


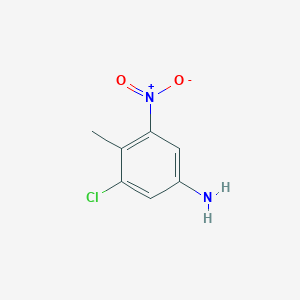
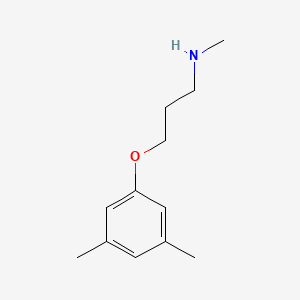
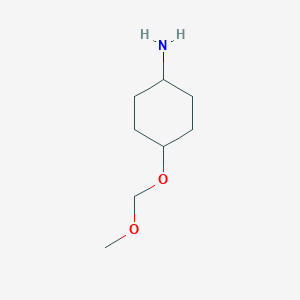

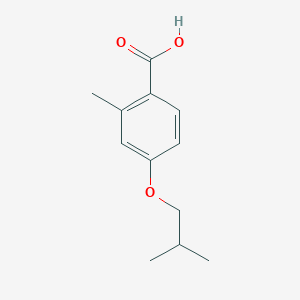
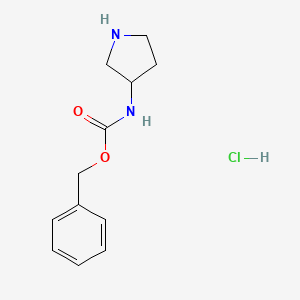
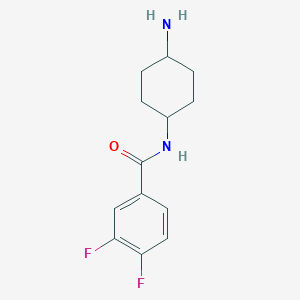
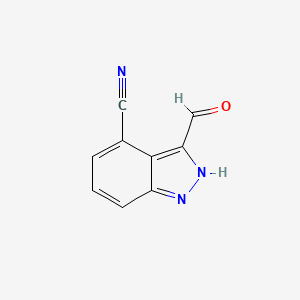


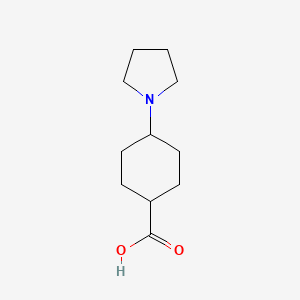
![C-[3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1359258.png)
